Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a phenyl group (C6H5-), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a 1,2,4-oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) .
Scientific Research Applications
Photo-luminescent Properties
Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate and its derivatives exhibit significant photo-luminescent properties. For instance, derivatives such as cholesteryl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate have been synthesized and shown to display nematic and/or smectic A mesophases with notable blue fluorescence emission, suggesting potential applications in optical devices and materials science (Han et al., 2010).
Fluoride Chemosensors
Research has also highlighted the application of 1,3,4-oxadiazole derivatives as selective and colorimetric fluoride chemosensors. Compounds such as methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate have been shown to exhibit colorimetric properties for fluoride sensing, which could be crucial for environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Corrosion Inhibition
Another application area is in corrosion inhibition. Oxadiazole derivatives have been evaluated for their effectiveness in controlling mild steel dissolution in corrosive environments. These compounds have demonstrated significant inhibition efficiency, suggesting their utility in protecting metals against corrosion, which is vital in industrial applications (Kalia et al., 2020).
Structural Characterization for Medicinal Chemistry
Structural characterization of oxadiazole derivatives has been conducted to explore their use as spacers in synthesizing potential non-peptide angiotensin receptor antagonists. Such studies are foundational in the development of new therapeutic agents, indicating the role of these compounds in medicinal chemistry (Meyer et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-23-20(29-24-14)19-13-25(12-18(19)15-6-4-3-5-7-15)21(26)16-8-10-17(11-9-16)22(27)28-2/h3-11,18-19H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWDGMYINQZMCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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